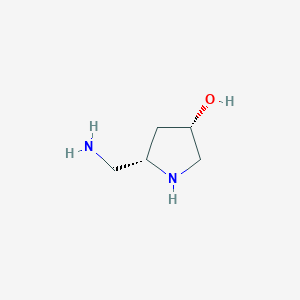
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine, also known as BPPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine is not fully understood, but it is believed to involve the modulation of specific receptors and enzymes. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to bind to dopamine receptors and modulate their activity, leading to improved cognitive function. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has also been shown to inhibit the activity of specific enzymes involved in cancer cell growth, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to have different biochemical and physiological effects depending on the target receptor or enzyme. In animal models, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to improve cognitive function, reduce anxiety-like behavior, and inhibit tumor growth. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has also been shown to modulate the activity of specific enzymes and signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has several advantages for lab experiments, including its high yield of synthesis, its potential applications in different fields, and its ability to modulate specific receptors and enzymes. However, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine, including the development of new drugs based on its scaffold, the optimization of its pharmacological properties, and the identification of new targets for its activity. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can also be further studied for its potential applications in different fields, including neuroscience, cancer research, and drug discovery.
Méthodes De Synthèse
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can be synthesized using different methods, including the reduction of 2-(4-benzylpiperazin-1-yl)-4-nitroquinazoline with palladium on carbon and hydrogen gas, or the reduction of 2-(4-benzylpiperazin-1-yl)-4-nitro-5-chloropyrimidine with sodium borohydride. The yield of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can vary depending on the method used, but it can reach up to 90%.
Applications De Recherche Scientifique
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been studied for its potential applications in different fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to modulate the activity of dopamine receptors and improve cognitive function in animal models. In cancer research, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In drug discovery, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWJOYRBUFVMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)



![N-allyl-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2445603.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2445607.png)



![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2445614.png)

![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
